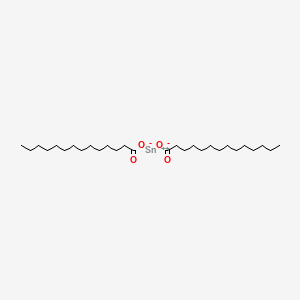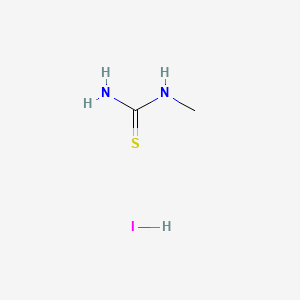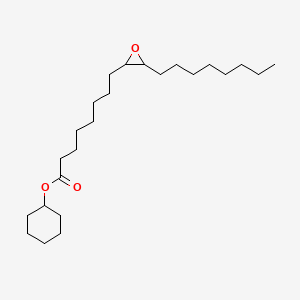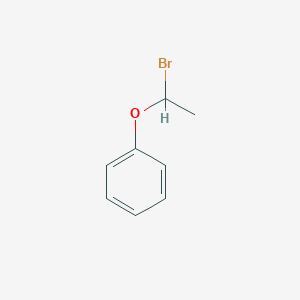
Cesium 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium 5-oxo-L-prolinate is a chemical compound that combines cesium with 5-oxo-L-proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cesium 5-oxo-L-prolinate typically involves the reaction of cesium hydroxide with 5-oxo-L-proline. The reaction is carried out in an aqueous medium, where cesium hydroxide acts as a base to deprotonate the carboxylic acid group of 5-oxo-L-proline, forming the cesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cesium 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Cesium 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cesium 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. For instance, it can act as a Bronsted base, accepting protons from other molecules. This property makes it useful in various catalytic processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: The parent compound of cesium 5-oxo-L-prolinate, known for its role in metabolic pathways.
L-prolinate: Another derivative of proline with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of cesium, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
84962-43-6 |
|---|---|
Molecular Formula |
C5H6CsNO3 |
Molecular Weight |
261.01 g/mol |
IUPAC Name |
cesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
VCUFZCAVIMADHN-DFWYDOINSA-M |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[Cs+] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















